molecular formula C11H14N4O2 B14915721 4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one

4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one

Cat. No.: B14915721
M. Wt: 234.25 g/mol
InChI Key: XRDHSVSJRDAJOV-UHFFFAOYSA-N
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Description

4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a 3-methyl group and a 6-aminopicolinoyl moiety. The 6-aminopicolinoyl substituent introduces a pyridine-based acyl group with an amino functional group, which may enhance binding affinity to biological targets such as enzymes or receptors.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

4-(6-aminopyridine-2-carbonyl)-3-methylpiperazin-2-one

InChI

InChI=1S/C11H14N4O2/c1-7-10(16)13-5-6-15(7)11(17)8-3-2-4-9(12)14-8/h2-4,7H,5-6H2,1H3,(H2,12,14)(H,13,16)

InChI Key

XRDHSVSJRDAJOV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=NC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to improve yield and selectivity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the piperazine ring .

Scientific Research Applications

4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The piperazin-2-one core is shared among several analogs, but substituent variations critically influence physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Features
4-(6-Aminopicolinoyl)-3-methylpiperazin-2-one 3-methyl, 6-aminopicolinoyl C₁₁H₁₅N₅O₂ 261.27 g/mol Amino group on pyridine enhances solubility; methyl group stabilizes conformation .
4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one 3-methyl, 5-chlorothiophene-2-carbonyl C₁₁H₁₂ClN₃O₂S 309.75 g/mol Chlorothiophene increases lipophilicity; sulfur atom may improve membrane permeability .
4-[(3-Aminophenyl)methyl]piperazin-2-one 3-aminophenylmethyl C₁₁H₁₅N₃O 205.25 g/mol Aromatic benzyl group introduces π-π stacking potential; amino group supports H-bonding .
6-(4-Methylpiperazin-1-yl)-1H-indole 4-methylpiperazinyl, indole C₁₃H₁₇N₃ 227.30 g/mol Indole moiety confers planar aromaticity; methylpiperazine enhances basicity .

Pharmacological and Physicochemical Properties

  • Solubility: The 6-aminopicolinoyl substituent in the target compound likely improves aqueous solubility compared to the chlorothiophene analog, which is more lipophilic due to the chlorine and sulfur atoms .
  • Bioactivity: Piperazin-2-one derivatives with aromatic substituents (e.g., 3-aminophenylmethyl) exhibit affinity for serotonin receptors, while indole-containing analogs (e.g., 6-(4-Methylpiperazin-1-yl)-1H-indole) are associated with kinase inhibition .
  • Metabolic Stability: Methyl groups on the piperazine ring (e.g., 3-methyl in the target compound) reduce metabolic oxidation, enhancing in vivo half-life compared to non-methylated analogs .

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